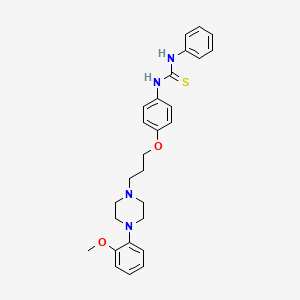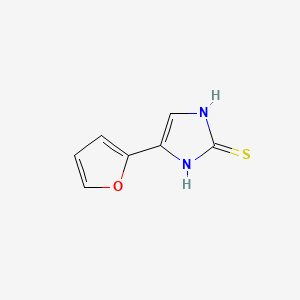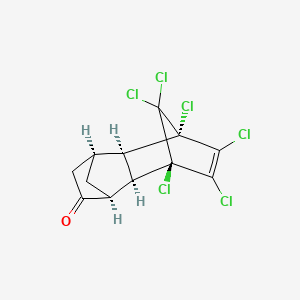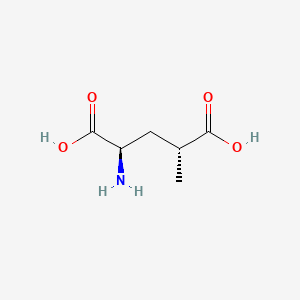
Thiourea, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N’-phenyl- is a complex organic compound that belongs to the class of substituted thioureas
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N’-phenyl- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N’-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or neutral pH.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.
Substitution: Alkyl halides, acyl chlorides; conditionsbasic or neutral pH, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Thiourea, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N’-phenyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of thiourea, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N’-phenyl- involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiourea, N-(4-(3-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N’-phenyl-
- Thiourea, N-(4-(3-(4-chlorophenyl)-1-piperazinyl)propoxy)phenyl)-N’-phenyl-
- Thiourea, N-(4-(3-(4-fluorophenyl)-1-piperazinyl)propoxy)phenyl)-N’-phenyl-
Uniqueness
Thiourea, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N’-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2-methoxyphenyl group enhances its ability to interact with certain molecular targets, making it a promising candidate for various applications .
Eigenschaften
CAS-Nummer |
85868-76-4 |
|---|---|
Molekularformel |
C27H32N4O2S |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
1-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C27H32N4O2S/c1-32-26-11-6-5-10-25(26)31-19-17-30(18-20-31)16-7-21-33-24-14-12-23(13-15-24)29-27(34)28-22-8-3-2-4-9-22/h2-6,8-15H,7,16-21H2,1H3,(H2,28,29,34) |
InChI-Schlüssel |
ODWKFCLUFMZQQC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=C(C=C3)NC(=S)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739586.png)




![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
